molecular formula C16H17N3O3S B12475113 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone

2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone

Cat. No.: B12475113
M. Wt: 331.4 g/mol
InChI Key: FGSIAMSYJFDDED-UHFFFAOYSA-N
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Description

2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-phenyl-1H-pyrimidin-4-one is a complex organic compound that features a morpholine ring, a phenyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-phenyl-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common route includes the reaction of a pyrimidinone derivative with a morpholine-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-phenyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-phenyl-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pyrimidinone core make it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H17N3O3S/c20-14-10-13(12-4-2-1-3-5-12)17-16(18-14)23-11-15(21)19-6-8-22-9-7-19/h1-5,10H,6-9,11H2,(H,17,18,20)

InChI Key

FGSIAMSYJFDDED-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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